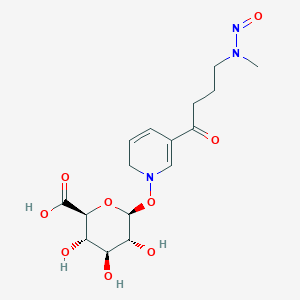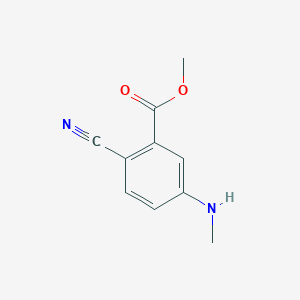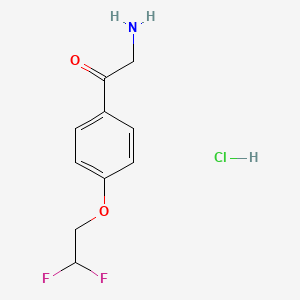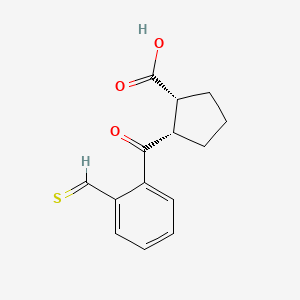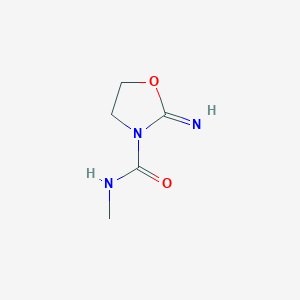![molecular formula C7H6BrN3O B15205332 (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol](/img/structure/B15205332.png)
(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol is a heterocyclic compound that features a triazolopyridine core with a bromine atom at the 6th position and a methanol group at the 8th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol typically involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, yielding the target compound in good-to-excellent yields . The reaction is performed at 140°C, and the desired product is obtained with an 89% yield within 3 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The method’s efficiency and eco-friendliness make it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding the parent triazolopyridine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
Oxidation: The major products are the corresponding aldehyde or carboxylic acid.
Reduction: The major product is the parent triazolopyridine.
Substitution: The major products are various substituted triazolopyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridine core can act as a ligand, binding to active sites and modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Lacks the methanol group, making it less versatile in chemical reactions.
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Similar structure but with the bromine atom at a different position, affecting its reactivity and biological activity.
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Contains an amine group instead of a methanol group, leading to different chemical properties and applications.
Uniqueness
(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol is unique due to the presence of both a bromine atom and a methanol group, which allows for a wide range of chemical modifications and potential applications in various fields. Its structural features make it a valuable compound for research and development in medicinal chemistry and other scientific disciplines.
Eigenschaften
Molekularformel |
C7H6BrN3O |
|---|---|
Molekulargewicht |
228.05 g/mol |
IUPAC-Name |
(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol |
InChI |
InChI=1S/C7H6BrN3O/c8-6-1-5(3-12)7-9-4-10-11(7)2-6/h1-2,4,12H,3H2 |
InChI-Schlüssel |
DHQLWPUIABMWRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NC=NN2C=C1Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolo[1,2-a]pyrazine-3-methanamine](/img/structure/B15205262.png)
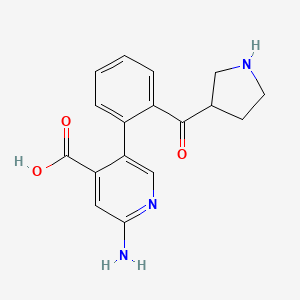

![2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B15205290.png)
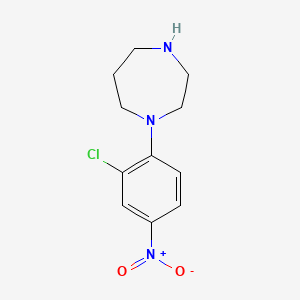
![5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B15205299.png)
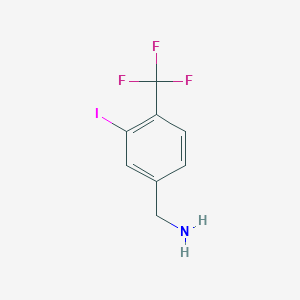

![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15205313.png)
